molecular formula C17H17FN2O3 B5806017 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide

4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide

Cat. No. B5806017
M. Wt: 316.33 g/mol
InChI Key: SOSSJFBOCYDSRC-UHFFFAOYSA-N
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Description

4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of a specific protein, which makes it a valuable tool for studying various cellular processes.

Mechanism of Action

4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A binds to the ATP-binding site of Hsp90, which inhibits its activity and leads to the degradation of its client proteins. This results in the disruption of various cellular processes that are dependent on Hsp90, leading to cell death or inhibition of disease progression.
Biochemical and Physiological Effects:
4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been shown to induce cell death in cancer cells and inhibit the growth of various infectious agents, including bacteria, viruses, and parasites. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A has several advantages for lab experiments, including its high potency and specificity for Hsp90 inhibition, making it a valuable tool for studying the role of Hsp90 in various cellular processes. However, its limitations include its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A, including the development of more potent and selective Hsp90 inhibitors, the identification of new cellular processes regulated by Hsp90, and the development of novel therapeutic strategies for diseases that involve Hsp90 dysregulation. Additionally, the use of 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A involves several steps, starting with the reaction of 4-fluorophenol with acetic anhydride to produce 4-fluoroacetophenone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce N,N-dimethyl-4-fluoroacetophenone. The final step involves the reaction of N,N-dimethyl-4-fluoroacetophenone with 4-aminobenzoic acid to produce 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A.

Scientific Research Applications

4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been shown to inhibit the activity of a specific protein called Hsp90, which is involved in various cellular processes, including protein folding, stabilization, and degradation. This makes 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A a valuable tool for studying the role of Hsp90 in different cellular processes and diseases. For example, 4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide A has been used to study the role of Hsp90 in cancer, neurodegenerative diseases, and infectious diseases.

properties

IUPAC Name

4-[[2-(4-fluorophenoxy)acetyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-20(2)17(22)12-3-7-14(8-4-12)19-16(21)11-23-15-9-5-13(18)6-10-15/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSJFBOCYDSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide

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